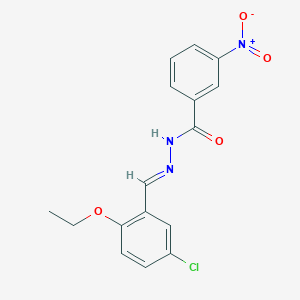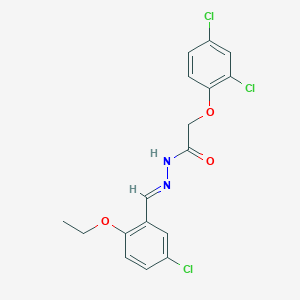![molecular formula C20H21Cl3N2O3S B298248 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298248.png)
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of several key enzymes involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, this compound is able to slow or stop the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of BTK, ITK, and JAK3 enzymes, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide for lab experiments is its ability to selectively target specific enzymes involved in cancer cell growth and proliferation. This makes it a valuable tool for studying the molecular mechanisms underlying cancer development and progression. However, one limitation of this compound is that it may have off-target effects on other enzymes or pathways, which could complicate data interpretation in some experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Another area of interest is the investigation of this compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
合成法
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzylamine with 2-bromoethyl benzenesulfonate to form 3,4-dichlorobenzyl 2-benzenesulfonylethylamine. This intermediate compound is then reacted with piperidine-2,6-dione to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.
科学的研究の応用
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer treatments.
特性
製品名 |
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C20H21Cl3N2O3S |
分子量 |
475.8 g/mol |
IUPAC名 |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-16-5-7-17(8-6-16)29(27,28)25(13-15-4-9-18(22)19(23)12-15)14-20(26)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2 |
InChIキー |
BHACMNPHQXQMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)